2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol
Description
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions that can be adapted for the synthesis of "2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol". For instance, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol involves the treatment of allylic alcohol with PPh(3).HBr in methanol followed by aldehydes in the presence of a base, yielding the 1,3-dienes . This method could potentially be modified to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol" has been studied using various techniques. For example, the crystal structure of 2-[3-(7-chloro-2-methoxy-10-[benzo[b]-1,5-naphthyridinyl]amino)propylamino]ethanol was determined by X-ray diffraction . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions involving related compounds can shed light on the reactivity of "2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol". The study of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their metal complexes reveals how these compounds can act as ligands, coordinating to metal ions through nitrogen and oxygen atoms . This information can be useful in predicting the reactivity of "2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol" in forming complexes or undergoing substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the ionization constants of 2,7-dichlorofluorescein were determined in a ternary solvent system, and the molecular structures of the equilibrium forms were established . This study highlights the importance of solvent effects on the properties of a compound, which could also be relevant for "2-(3-Chloro-5-fluoro-benzenesulfinyl)-ethanol".
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)sulfinylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-6-3-7(10)5-8(4-6)13(12)2-1-11/h3-5,11H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQBIXSOKHXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)CCO)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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